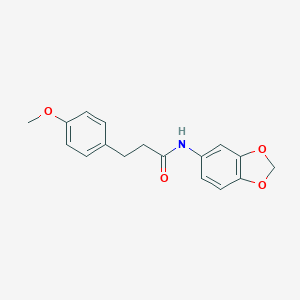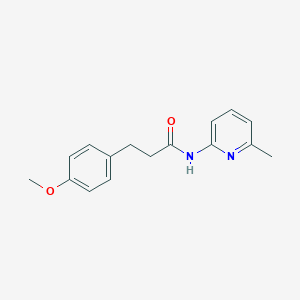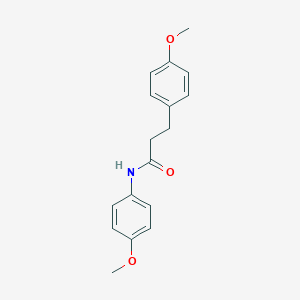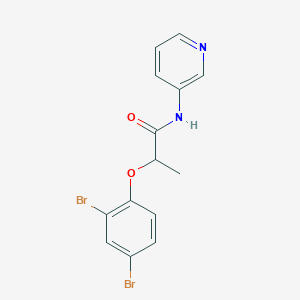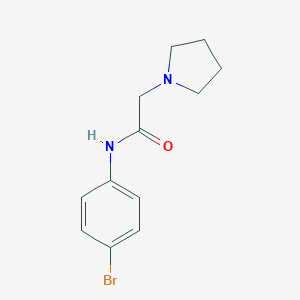
N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide, also known as Brorphine, is a synthetic opioid that has gained attention in the scientific community due to its potential as a painkiller. Brorphine is structurally similar to other opioids, such as fentanyl and oxycodone, but its unique chemical properties make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
One study focused on the conformationally restricted mimetic of dipeptide EG, illustrating the synthesis process involving "N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide" analogs. These compounds are pivotal in the development of bioactive tripeptides like FEG, demonstrating their utility in crafting molecules with significant biological activity (Galeazzi et al., 2007). Another study synthesized pyrrolo[1,2-a]quinolines and ullazines using N-arylpyrroles, showcasing a method to create complex molecules for potential pharmaceutical applications (Das et al., 2016).
Antimicrobial and Antituberculosis Activity
Research into pyrimidine incorporated Schiff base of isoniazid has revealed that derivatives of "this compound" exhibit promising antimicrobial and antituberculosis activities. These compounds were synthesized and evaluated for their potential in combating various bacterial and fungal infections, as well as their efficacy against Mycobacterium tuberculosis (Soni & Patel, 2017).
Molecular Recognition and Sensor Development
A novel approach to detecting non-electrochemically active herbicides using molecularly imprinted polypyrrole nanonecklaces highlights the use of "this compound" in creating sensitive and selective sensors. This research demonstrates the compound's role in enhancing molecular recognition capabilities, leading to advancements in environmental monitoring and safety (Guan et al., 2011).
Antioxidant Properties
The synthesis and evaluation of 3-pyrroline-2-ones have unveiled the antioxidant potential of derivatives of "this compound." These compounds, particularly those with substituents enhancing radical scavenging activity, show promise as antioxidants, offering insights into their role in combating oxidative stress (Nguyen et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYSPWIBXVXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360228 | |
| Record name | BAS 08233663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89473-71-2 | |
| Record name | BAS 08233663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

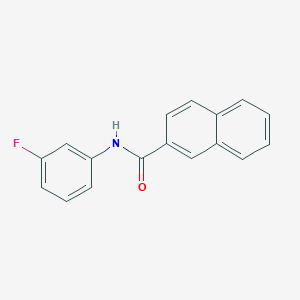

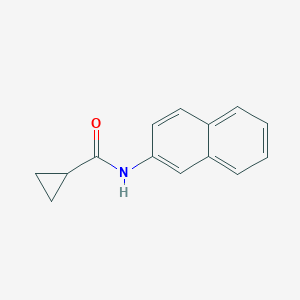
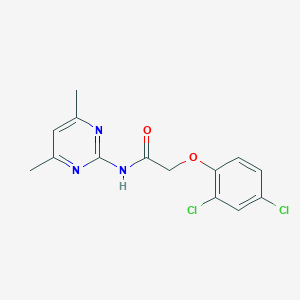
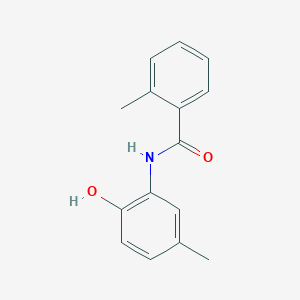
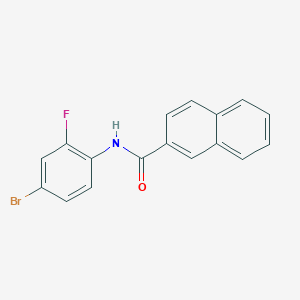
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B502966.png)
